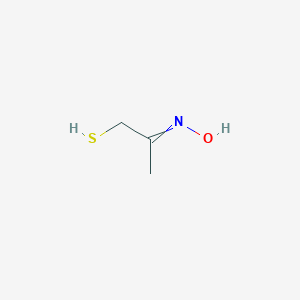

Mercaptoacetone oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿福瑞替尼盐酸盐是一种可逆的、ATP竞争性的、口服的、低纳摩尔级的泛AKT激酶抑制剂。它在剂量依赖性方式下,在延迟各种人类肿瘤异种移植生长的方面显示出有希望的结果。 阿福瑞替尼盐酸盐有效抑制了源自血液系统恶性肿瘤的各种细胞系的细胞增殖 .

准备方法

化学反应分析

General Reactivity of Oximes

Oximes (-C=N-OH) exhibit characteristic reactivity patterns documented in organic chemistry:

For mercaptoacetone oxime (structurally: (CH₃)₂C=N-OH with a -SH group), the presence of both oxime and thiol (-SH) functionalities introduces additional complexity:

-

Thiol participation : The -SH group may engage in disulfide bond formation, metal coordination, or nucleophilic substitution.

-

Steric/Electronic effects : The methyl and thiol substituents could influence reaction pathways compared to simpler oximes.

Beckmann Rearrangement

If subjected to Beckmann rearrangement conditions (e.g., H₂SO₄), the oxime group would rearrange to form a thioamide derivative:

CH C N OHH+ CH N C S CH

Thiol-Oxime Interactions

The proximity of -SH and oxime groups could lead to intramolecular hydrogen bonding or tautomerization:

CH C N OH↔ CH C N O H⋯S H

Such interactions might stabilize specific conformers or alter redox properties.

Oxidative Pathways

Exposure to oxidizing agents (e.g., H₂O₂) could result in:

-

Disulfide formation : 2 R-SH → R-S-S-R

-

Oxime oxidation : Conversion to nitroso or nitro groups.

Research Gaps and Limitations

-

Experimental Data : No peer-reviewed studies directly investigate this compound’s reactions.

-

Computational Predictions : Frontier molecular orbital (FMO) analysis, as in , could model reaction feasibility but remains unexplored.

-

Synthetic Applications : Potential uses in coordination chemistry (via -SH) or as a ligand remain speculative.

Recommendations for Further Study

-

Spectroscopic Analysis : IR/NMR to monitor reaction kinetics under acidic/alkaline conditions.

-

DFT Calculations : To predict transition states for rearrangement or oxidation pathways.

-

Collaborative Studies : Partnering with industrial labs to explore catalytic applications.

科学研究应用

Chemical Synthesis

Oxime Chemistry and Derivatives

Mercaptoacetone oxime is utilized in the synthesis of oxime derivatives, which play crucial roles in organic chemistry. These derivatives can be transformed into various functional groups, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, oximes can undergo rearrangements to form amides or can be reduced to amines, thus serving as versatile building blocks in synthetic pathways .

Oxime Carbamates

The conversion of this compound into oxime carbamates is another significant application. This transformation is advantageous due to the stability and mild reaction conditions required. The resulting oxime carbamates exhibit pharmacological activities, including central nervous system effects, making them promising candidates for drug development .

Polymer Science

Oxime Click Chemistry

this compound plays a pivotal role in click chemistry, particularly in the formation of covalent adaptable networks (CANs). The dynamic nature of oxime bonds allows for the reprocessing of polymeric materials under mild conditions without compromising structural integrity. This property is particularly useful for creating hydrogels and other materials that require tunable mechanical properties .

Functionalization of Polymers

The ability to functionalize polymers post-synthesis using this compound enhances their properties for specific applications. For example, oxime ligations have been employed to attach bioactive molecules to polymer chains, improving drug delivery systems and biocompatibility. Research has demonstrated successful conjugation of small molecules with polymers using oxime click reactions .

Detection Technologies

Surface-Enhanced Raman Spectroscopy (SERS)

this compound has been investigated as a capture molecule for detecting nerve agents through surface-enhanced Raman spectroscopy (SERS). The unique spectral changes observed upon interaction with nerve agents allow for sensitive detection methods that are crucial for security and defense applications. This approach highlights the compound's potential in developing advanced sensing technologies .

Case Studies

作用机制

阿福瑞替尼盐酸盐通过抑制AKT的活性来发挥作用,AKT是一种参与PI3K/AKT信号通路的关键蛋白激酶。这条通路对于细胞增殖、存活和凋亡至关重要。 通过抑制AKT,阿福瑞替尼盐酸盐破坏了这些细胞过程,导致肿瘤生长减少和细胞死亡增加 .

与相似化合物的比较

相似化合物

GSK2110183: 另一种具有与阿福瑞替尼盐酸盐类似特性的泛AKT抑制剂。

MK-2206: 一种用于癌症研究的选择性AKT抑制剂。

培福西汀: 一种抑制AKT信号传导的烷基磷脂.

独特性

阿福瑞替尼盐酸盐的独特性在于其对AKT的可逆的、ATP竞争性的抑制,这使得能够精确控制其活性。 此外,其良好的安全性特征和多种肿瘤类型的临床疗效使其成为进一步开发的有希望的候选药物 .

相似化合物的比较

Similar Compounds

GSK2110183: Another pan-AKT inhibitor with similar properties to afuresertib hydrochloride.

MK-2206: A selective AKT inhibitor used in cancer research.

Perifosine: An alkylphospholipid that inhibits AKT signaling.

Uniqueness

Afuresertib hydrochloride is unique due to its reversible, ATP-competitive inhibition of AKT, which allows for precise control over its activity. Additionally, its favorable safety profile and clinical efficacy in multiple tumor types make it a promising candidate for further development .

属性

CAS 编号 |

175137-00-5 |

|---|---|

分子式 |

C3H7NOS |

分子量 |

105.16 g/mol |

IUPAC 名称 |

N-(1-sulfanylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |

InChI 键 |

RYOVLPIUSNOGAK-UHFFFAOYSA-N |

SMILES |

CC(=NO)CS |

规范 SMILES |

CC(=NO)CS |

同义词 |

Mercaptoacetone oxime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。